Karbafos

Vue d'ensemble

Description

Chlorfenvinfos is an amber-colored liquid with a mild chemical odor. Used for control of ticks, flies, lice, and mites on cattle and for blowfly, lice, ked, and itchmite on sheep. Controls fleas and mites on dogs; not used on cats. Applied on organic wastes and breeding places of fly larvae. Also used as a foliage insecticide for potatoes, rice, maize, and sugar cane. Used to control soil insects. (EPA, 1998)

Chlorfenvinfos is an organic phosphate, an organophosphate insecticide, an organochlorine insecticide, an organochlorine acaricide and a dichlorobenzene. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor and an agrochemical.

Chlorfenvinphos is an insecticide that is a colorless liquid with a mild odor. It was commonly used until 1991 when all products containing chlorfenvinphos as an active ingredient were canceled in the United States. Commercial preparations commonly sold in stores were usually 90% chlorfenvinphos. Most of the chlorfenvinphos used was in liquid form. Chlorfenvinphos was widely used to control household pests such as flies, fleas, and mice. The chemical is manufactured and does not occur naturally in the environment. It was sold under common trade names including Birlane®, Dermaton®, Sapercon®, Steladone®, and Supona®. Use of trade names is for identification only and does not imply endorsement by the Agency for Toxic Substances and Disease Registry, the Public Health Service, or the U. S. Department of Health and Human Services.

Applications De Recherche Scientifique

Karbafos, a chemical compound known for its applications in agriculture and pest control, has garnered attention for its effectiveness as an insecticide and acaricide. This article explores the diverse applications of this compound, backed by scientific research findings and documented case studies.

Agricultural Pest Control

This compound is extensively used in agriculture to manage a wide range of pests. Its applications include:

- Crops : Effective against aphids, whiteflies, and other sap-sucking insects that threaten crop yields.

- Livestock : Utilized to control ectoparasites such as ticks and mites on animals.

Case Study : A study conducted in Brazil highlighted the effectiveness of this compound in controlling the population of the cotton aphid on soybean crops. The application resulted in a significant reduction in pest numbers, leading to improved crop health and yield .

Public Health

This compound has been employed in public health initiatives to control vector-borne diseases. Its effectiveness against mosquitoes makes it a valuable tool in managing populations that transmit diseases such as malaria and dengue fever.

Research Findings : A study published in the Journal of Vector Ecology demonstrated that this compound significantly reduced mosquito populations in urban settings, contributing to lower incidence rates of dengue fever .

Household Insect Control

In residential settings, this compound is used to eliminate common household pests like cockroaches and ants. Its formulation allows for easy application through sprays or granules.

Case Study : An evaluation of household insecticides found that formulations containing this compound were among the most effective in reducing cockroach populations within a week of application .

Environmental Impact Studies

Research into the environmental impact of this compound has been critical for understanding its safety profile. Studies have focused on its persistence in soil and water, potential bioaccumulation, and effects on non-target species.

Findings : Research indicated that while this compound is effective against target pests, it poses risks to aquatic ecosystems due to its toxicity to fish and invertebrates. Monitoring programs have been established to assess its environmental fate post-application .

Data Table: Efficacy of this compound Against Various Pests

| Pest Type | Target Species | Application Rate (g/ha) | Efficacy (%) | Notes |

|---|---|---|---|---|

| Aphids | Aphis gossypii | 100 | 90 | Effective on cotton crops |

| Mosquitoes | Aedes aegypti | 50 | 85 | Used in urban vector control |

| Cockroaches | Blatella germanica | 20 | 95 | Fast-acting household treatment |

| Ticks | Rhipicephalus (Boophilus) microplus | 150 | 80 | Effective on livestock |

Propriétés

Numéro CAS |

64664-54-6 |

|---|---|

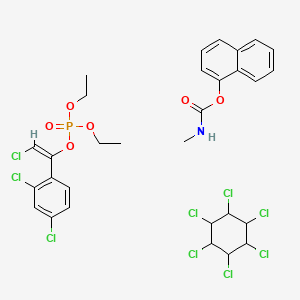

Formule moléculaire |

C12H14Cl3O4P |

Poids moléculaire |

851.6 g/mol |

Nom IUPAC |

[(E)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate;1,2,3,4,5,6-hexachlorocyclohexane;naphthalen-1-yl N-methylcarbamate |

InChI |

InChI=1S/C12H14Cl3O4P.C12H11NO2.C6H6Cl6/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15;1-13-12(14)15-11-8-4-6-9-5-2-3-7-10(9)11;7-1-2(8)4(10)6(12)5(11)3(1)9/h5-8H,3-4H2,1-2H3;2-8H,1H3,(H,13,14);1-6H/b12-8+;; |

Clé InChI |

FSAVDKDHPDSCTO-XYOKQWHBSA-N |

SMILES |

CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl.CNC(=O)OC1=CC=CC2=CC=CC=C21.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |

SMILES isomérique |

CCOP(=O)(OCC)O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl.CNC(=O)OC1=CC=CC2=CC=CC=C21.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |

SMILES canonique |

CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl.CNC(=O)OC1=CC=CC2=CC=CC=C21.C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |

Apparence |

Solid powder |

Point d'ébullition |

333 to 338 °F at 0.5 mm Hg (EPA, 1998) at 0.07kPa: 167-170 °C |

Color/Form |

Colorless liquid Yellowish liquid Amber-colored liquid |

Densité |

1.36 at 59.9 °F (EPA, 1998) 1.36 g/cu cm @ 20 °C Relative density (water = 1): 1.36 |

melting_point |

-9 to -2 °F (EPA, 1998) -23 to -19 °C -19 - -23 °C |

Key on ui other cas no. |

18708-86-6 470-90-6 |

Description physique |

Chlorfenvinfos is an amber-colored liquid with a mild chemical odor. Used for control of ticks, flies, lice, and mites on cattle and for blowfly, lice, ked, and itchmite on sheep. Controls fleas and mites on dogs; not used on cats. Applied on organic wastes and breeding places of fly larvae. Also used as a foliage insecticide for potatoes, rice, maize, and sugar cane. Used to control soil insects. (EPA, 1998) ORANGE-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. |

Pictogrammes |

Acute Toxic; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

SLOWLY HYDROLYZED BY WATER OR ACID, 50% DECOMP OCCURS AT 38 °C IN GREATER THAN 700 HR AT PH 1.1, GREATER THAN 400 HR AT PH 9.1, BUT UNSTABLE IN ALKALI--AT 20 °C 50% LOSS OCCURS IN 1.28 HR AT PH 13. |

Solubilité |

Miscible with most common organic solvents, e.g. acetone, ethanol, kerosene, xylene, propylene glycol, dichloromethane, hexane. In water, 124 mg/l at 20 °C Solubility in water: none |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Birlane Chlorfenvinphos Chlorphenvinphos Clofenvinfos Dermaton |

Pression de vapeur |

4e-06 mm Hg at 68 °F (EPA, 1998) 7.5X10-6 mm Hg @ 25 °C Vapor pressure, Pa at 20 °C: |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.